MFCD18316424

Description

MFCD18316424 is a chemical compound cataloged under the MDL number system, commonly used for indexing and sourcing laboratory chemicals. These compounds are often utilized in pharmaceutical intermediates, agrochemicals, or materials science due to their stability and reactivity. For instance, compounds like 3'-(trifluoromethyl)acetophenone (CAS 1533-03-5, MDL MFCD00039227) share structural motifs with this compound, including trifluoromethyl (-CF₃) groups attached to aromatic rings, which confer unique electronic and steric properties .

Properties

IUPAC Name |

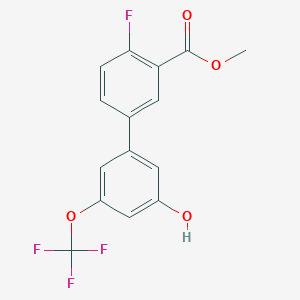

methyl 2-fluoro-5-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F4O4/c1-22-14(21)12-6-8(2-3-13(12)16)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKQBSJWRRZTOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40686721 | |

| Record name | Methyl 4-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261965-02-9 | |

| Record name | Methyl 4-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18316424” involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes the following steps:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired product.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or solvents. These conditions are optimized to maximize yield and purity.

Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

Large-Scale Reactors: The reactions are conducted in large reactors designed to handle significant volumes of reactants and products.

Automation: The process is often automated to ensure consistency and efficiency.

Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

“MFCD18316424” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

The reactions of “this compound” typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and functionalized compounds.

Scientific Research Applications

“MFCD18316424” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: “this compound” is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which “MFCD18316424” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Molecular Weight : this compound and CAS 1533-03-5 share identical molecular formulas and weights, suggesting structural similarity. The brominated analog (CAS 1761-61-1) has a marginally lower molecular weight due to bromine substitution.

- Solubility : Both fluorinated compounds exhibit moderate solubility in aqueous solutions (~0.687 mg/mL), attributed to the hydrophobic trifluoromethyl group. Brominated derivatives show comparable solubility despite differences in halogen electronegativity .

- Bioavailability scores (0.55) suggest moderate membrane permeability, critical for drug-like properties .

Research Findings and Limitations

Advantages of Fluorinated Analogs

- Thermal Stability : Fluorinated compounds (e.g., CAS 1533-03-5) exhibit higher thermal stability (boiling point ~215°C) compared to brominated analogs, making them suitable for high-temperature reactions .

- Drug Likeness: The trifluoromethyl group improves pharmacokinetic properties, as seen in FDA-approved drugs like Efavirenz (a non-nucleoside reverse transcriptase inhibitor) .

Challenges and Limitations

- Synthetic Complexity : Fluorination often requires hazardous reagents (e.g., HF or SF₄), increasing production costs and safety risks.

- Environmental Impact : Brominated compounds face regulatory restrictions due to persistence in ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.